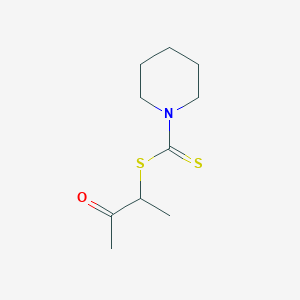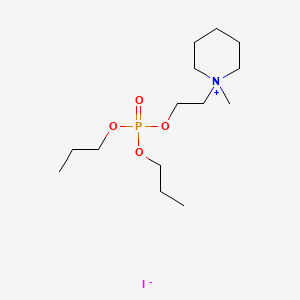
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by the presence of a piperidinium core, a hydroxyethyl group, a methyl group, an iodide ion, and a dipropylphosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate typically involves multiple steps:
Formation of 1-(2-hydroxyethyl)-1-methylpiperidine: This can be achieved by reacting piperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Quaternization: The resulting 1-(2-hydroxyethyl)-1-methylpiperidine is then reacted with methyl iodide to form the quaternary ammonium iodide salt.
Phosphorylation: Finally, the quaternary ammonium iodide salt is reacted with dipropylphosphoric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Reduction: Formation of 1-(2-aminoethyl)-1-methylpiperidinium iodide dipropylphosphate.
Substitution: Formation of piperidinium, 1-(2-hydroxyethyl)-1-methyl-, chloride or bromide, dipropylphosphate.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt the integrity of microbial cell membranes, resulting in antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)piperidine
- 1-Methylpiperidine
- Dipropylphosphoric acid
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-, iodide, dipropylphosphate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidinium core, hydroxyethyl group, and dipropylphosphate group makes it distinct from other similar compounds. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
73771-91-2 |
|---|---|
Molekularformel |
C14H31INO4P |
Molekulargewicht |
435.28 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl dipropyl phosphate;iodide |
InChI |
InChI=1S/C14H31NO4P.HI/c1-4-12-17-20(16,18-13-5-2)19-14-11-15(3)9-7-6-8-10-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XOJXLOAQBMTGJD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOP(=O)(OCCC)OCC[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


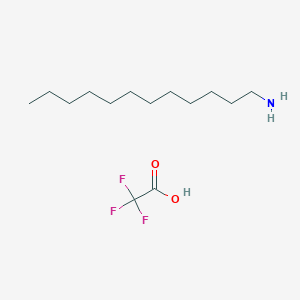
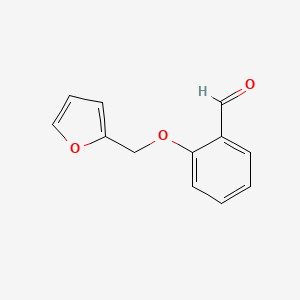
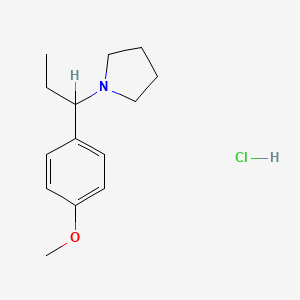

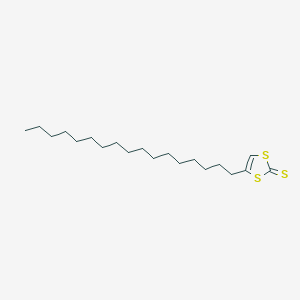


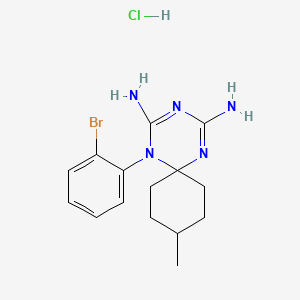
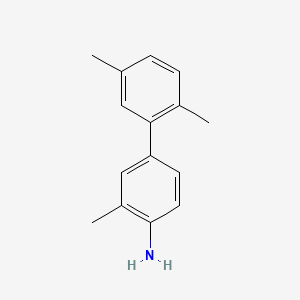
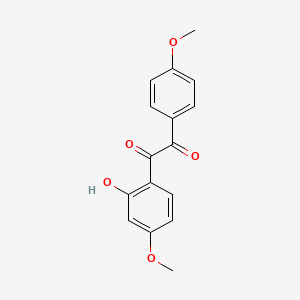
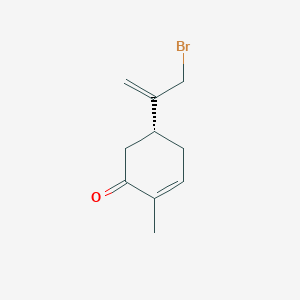
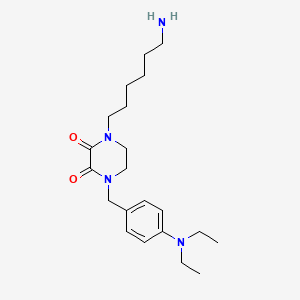
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
